molecular formula C14H21N B6154754 3-(3-tert-butylphenyl)pyrrolidine CAS No. 1260872-53-4

3-(3-tert-butylphenyl)pyrrolidine

Cat. No.: B6154754
CAS No.: 1260872-53-4
M. Wt: 203.3
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Description

Synthetic Routes and Reaction Conditions:

  • Reduction of 3-tert-Butylphenylpyrrolidone: This method involves the reduction of 3-tert-butylphenylpyrrolidone using hydrogen gas in the presence of a palladium catalyst under high pressure and temperature.

  • Grignard Reaction: Another approach is the Grignard reaction, where a Grignard reagent (e.g., tert-butylmagnesium chloride) is reacted with pyrrolidine to form the desired compound.

Industrial Production Methods: The industrial production of 3-(3-tert-butylphenyl)pyrrolidine typically involves large-scale chemical synthesis using the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various quinones and phenolic compounds.

  • Reduction Products: Reduced pyrrolidines and alcohols.

  • Substitution Products: Substituted pyrrolidines with different functional groups.

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives, which include 3-(3-tert-butylphenyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds have been reported to have target selectivity characterized by the pyrrolidine ring and its derivatives .

Mode of Action

It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a way that is influenced by the spatial orientation of its substituents .

Biochemical Pathways

Pyrrolidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a key component of this compound, have been compared with those of the parent aromatic pyrrole and cyclopentane . This suggests that the compound’s pharmacokinetic properties may be influenced by these parameters.

Result of Action

It is known that pyrrolidine derivatives have been associated with a wide range of biological activities . This suggests that the compound may have various molecular and cellular effects depending on its specific targets and mode of action.

Action Environment

It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors . This suggests that the compound’s action may be influenced by the spatial orientation of its substituents and the environment in which it is present.

Scientific Research Applications

3-(3-tert-Butylphenyl)pyrrolidine has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biological studies to understand the interaction of pyrrolidine derivatives with biological targets.

  • Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 3-tert-Butylphenol: Similar in structure but lacks the pyrrolidine ring.

  • Pyrrolidine derivatives: Other pyrrolidine compounds with different substituents on the phenyl ring.

Uniqueness: 3-(3-tert-Butylphenyl)pyrrolidine is unique due to the presence of the tert-butyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other pyrrolidine derivatives.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1260872-53-4

Molecular Formula

C14H21N

Molecular Weight

203.3

Purity

95

Origin of Product

United States

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